6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2,4-diaminoquinazoline with 3,4-dichlorobenzylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline: Another quinazoline derivative with similar biological activities.
6-{[(3,4-Dichlorophenyl)(methyl)amino]methyl}-2,4-quinazolinediamine: A closely related compound with similar chemical structure and properties.
Uniqueness
2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
69827-77-6 |
---|---|
Molecular Formula |
C16H15Cl2N5 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C16H15Cl2N5/c1-23(10-3-4-12(17)13(18)7-10)8-9-2-5-14-11(6-9)15(19)22-16(20)21-14/h2-7H,8H2,1H3,(H4,19,20,21,22) |
InChI Key |
WBVZKLOYKPXFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)N=C(N=C2N)N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.